molecular formula C12H22N2O3 B8110908 N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide

N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide

Cat. No.: B8110908
M. Wt: 242.31 g/mol
InChI Key: XPPYBNRAZHKGSH-GMTAPVOTSA-N
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Description

N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide is an organic compound that exhibits notable biological and chemical properties. Known for its unique structure, this compound has found applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The molecule's distinctive octahydropyrano[3,2-b]pyrrole framework adds to its relevance in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrano[3,2-b]pyrrole core. The key steps include:

  • Formation of the Pyrrolidine Ring: : This can be achieved via the cyclization of amino alcohols with aldehydes or ketones.

  • Pyran Ring Closure: : An intramolecular cyclization reaction can be utilized to form the pyran ring, often using acidic or basic conditions to catalyze the reaction.

  • Acetamide Formation: : Introduction of the acetamide group through acylation, typically involving reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production scales up these synthetic steps, optimizing conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide can undergo various chemical transformations, including:

  • Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly with sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are facilitated by reagents such as halogens, thiols, and amines.

Common Reagents and Conditions

  • Oxidation: : Mild conditions with a catalytic amount of oxidants to prevent over-oxidation.

  • Reduction: : Anhydrous conditions to avoid unwanted hydrolysis.

  • Substitution: : Solvent choices like dichloromethane or acetonitrile, often under an inert atmosphere.

Major Products

The major products from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups while retaining the core structure.

Scientific Research Applications

N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide has several scientific applications:

  • Chemistry: : As a versatile intermediate in organic synthesis, it aids in the construction of complex molecular architectures.

  • Biology: : It shows potential as a biological probe for studying cellular processes due to its structural features.

  • Medicine: : Investigated for its pharmacological activities, including potential anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways can include modulation of signaling cascades, inhibition or activation of specific enzymes, and altering gene expression. Detailed studies are necessary to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with other structurally related compounds, such as analogs with variations in the pyrano or pyrrole rings, highlights the uniqueness of N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide. The specific substituents and configuration confer distinct reactivity and biological activity.

Similar Compounds

  • Pyrano[3,2-b]pyrrole derivatives

  • Acetamide analogs with different substituents

  • N-methylated heterocyclic compounds

Properties

IUPAC Name

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-14(2)12(15)8-16-7-9-3-4-10-11(17-9)5-6-13-10/h9-11,13H,3-8H2,1-2H3/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPYBNRAZHKGSH-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COCC1CCC2C(O1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)COC[C@H]1CC[C@@H]2[C@H](O1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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